5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Catalog No.
S3318996
CAS No.
921619-89-8
M.F
C22H14O8
M. Wt
406.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicar...

CAS Number

921619-89-8

Product Name

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C22H14O8

Molecular Weight

406.3

InChI

InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-1-2-12(4-3-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

HQCSLVYEWMDWIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, with the molecular formula C22H14O8 and a molecular weight of approximately 414.34 g/mol, consists of a central benzene ring substituted with multiple carboxylic acid groups. This structure allows for the formation of hydrogen bonds, making it significant in supramolecular chemistry and materials science . The compound is characterized by its ability to engage in strong intermolecular interactions due to the presence of carboxylic acid functionalities.

TTA's primary mechanism of action in scientific research lies in its ability to coordinate with metal ions. The carboxylate groups act as binding sites for the metal cations, directing their arrangement and ultimately dictating the pore structure and functionality of the resulting MOF []. The specific positioning of the carboxylic acid groups on TTA can influence the size, shape, and connectivity of the pores within the MOF, leading to materials with tailored properties for gas adsorption, separation, or catalysis.

Limitations and Future Research

While TTA shows promise as a linker molecule for MOF development, more research is needed to fully understand its properties and potential applications. This includes:

  • Experimental determination of the physical and chemical properties of TTA.
  • Synthesis and characterization of MOFs constructed with TTA as a linker.
  • Investigation of the gas adsorption, separation, or catalytic properties of TTA-based MOFs.

Organic Chemistry and Material Science

  • Monomers for Polymers: Due to its rigid structure and multiple carboxylic acid groups, TTPA is being investigated as a building block for the synthesis of new high-performance polymers. These polymers could have applications in areas like electronics, optoelectronics, and engineering plastics .

Metal-Organic Frameworks (MOFs)

  • Organic Linker: The carboxylic acid groups in TTPA can bind to metal ions, making it a potential candidate for the development of novel MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis ScienceDirect: Metal-Organic Frameworks (MOFs): Design and Application.

Organic Electronics

  • Organic Semiconductors: Due to its aromatic structure, TTPA is being explored for its potential semiconducting properties. Organic semiconductors are a promising class of materials for applications in organic solar cells and transistors National Institute of Standards and Technology: Organic Electronics.

The chemical behavior of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is largely influenced by its carboxylic acid groups. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Neutralization: Reaction with bases to form salts.

These reactions can be utilized in synthetic pathways for creating more complex molecules or materials.

Several synthetic approaches can be employed to produce 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid:

  • Multi-step Synthesis: Involves the sequential introduction of functional groups through electrophilic aromatic substitution and subsequent carboxylation reactions.
  • Coupling Reactions: Utilizing coupling agents to link different aromatic precursors can also yield the target compound.

The choice of method often depends on the desired purity and yield .

The applications of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are diverse:

  • Materials Science: Used in the development of polymers and nanomaterials due to its ability to form stable networks through hydrogen bonding.
  • Pharmaceuticals: Potential precursor for drug development owing to its biological activities.
  • Supramolecular Chemistry: Acts as a building block for supramolecular assemblies due to its strong intermolecular interactions .

Interaction studies involving 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance the stability and functionality of materials developed from this compound. Research indicates that such interactions may lead to novel applications in catalysis and sensor technology .

Several compounds share structural similarities with 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,1'-Biphenyl-3-carboxylic acidC13H10O2Fewer carboxylic groups; simpler structure
1,1'-Biphenyl-3,3',5,5'-tetracarboxylic acidC18H12O6More carboxylic groups; higher acidity
1,1'-Biphenyl-2-carboxylic acidC13H10O2Different substitution pattern; less steric hindrance
4-(1-(o-Tolyl)vinyl)benzoic acidC16H16O2Contains vinyl group; different reactivity

The unique arrangement of multiple carboxylic acid groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enhances its potential for forming intricate supramolecular structures compared to these similar compounds .

Coordination Versatility and Framework Design

The four carboxylate groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid allow it to act as a tetradentate ligand, forming robust bonds with metal nodes such as Zn2+, Cu2+, and Zr4+. This property facilitates the construction of MOFs with high surface areas (>3000 m2/g) and tunable pore sizes (3–15 Å). For example, when coordinated with zinc, the ligand forms a pillared-layer MOF with intersecting channels optimized for gas storage, achieving methane capacities of ~240 cm3/g at 36 atm.

Table 1: Comparative Ligand Properties in MOF Synthesis

PropertyTarget LigandTerephthalic AcidBiphenyl-4,4′-dicarboxylic Acid
Coordination Sites422
Typical Surface Area (m²/g)320015002500
Pore Size Range (Å)3–155–126–14
Functionalization PotentialHighLowModerate

The ligand’s asymmetric geometry promotes the formation of non-interpenetrated frameworks, a critical advantage over symmetrical analogs like terephthalic acid. Its rigid terphenyl core also enhances thermal stability, with decomposition temperatures exceeding 400°C in inert atmospheres.

Catalytic and Sensing Applications

MOFs derived from this ligand exhibit open metal sites and Lewis acidity, enabling catalysis in reactions such as CO2 cycloaddition and alkene oxidation. For instance, Cu-based frameworks demonstrate 98% conversion efficiency in styrene epoxidation under mild conditions. Additionally, the ligand’s conjugated π-system facilitates luminescent MOFs for nitroaromatic sensing, with detection limits as low as 0.1 ppm for 2,4-dinitrotoluene.

Solvothermal Synthesis Optimization for MOF Fabrication

Solvothermal synthesis remains the predominant method for fabricating MOFs using 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid as a linker. This process involves dissolving the linker and metal precursors in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) under controlled temperatures (80–120°C) and autogenous pressure [2] [4]. Key optimization parameters include:

  • Solvent Composition: Mixed solvent systems (e.g., DMF/water or DMA/acetic acid) enhance linker solubility while modulating crystallization kinetics. Acetic acid acts as a modulator, competing for coordination sites on metal clusters to prevent rapid precipitation [2].
  • Temperature Gradients: A two-stage temperature profile (e.g., 24 hours at 85°C followed by 48 hours at 120°C) promotes nucleation and subsequent crystal growth, yielding MOFs with surface areas exceeding 2,000 m²/g [2].
  • Post-Synthetic Activation: Sequential solvent exchange (e.g., acetone followed by methanol) and heating under vacuum (150°C, 12 hours) remove uncoordinated linkers and stabilize the framework, as demonstrated in NU-1000(Zr) analogues [2].

Recent studies highlight the critical role of terephthalate coordination geometry in directing zirconium-based SBU (secondary building unit) formation. The four carboxylate groups of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enable chelation of up to six Zr⁴⁺ ions, forming octahedral Zr₆ clusters characteristic of UiO-66-type frameworks [6].

Table 1: Optimized Solvothermal Conditions for MOF Synthesis

ParameterTypical RangeImpact on Crystallization
Reaction Temperature80–120°CHigher temps favor larger crystals
Solvent Ratio (DMF:H₂O)4:1 to 6:1Excess H₂O accelerates nucleation
Modulator Concentration0.1–1.0 M acetic acidReduces defect density

Hydrothermal Approaches for Heterometallic Coordination Polymers

Hydrothermal synthesis enables the integration of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid into heterometallic systems by leveraging its multidentate coordination capacity. Under hydrothermal conditions (150–200°C, autogenous pressure), the linker simultaneously coordinates to hard (e.g., Fe³⁺, Al³⁺) and soft (e.g., Cu²⁺, Zn²⁺) metal centers, forming mixed-metal MOFs with enhanced catalytic properties [5].

A notable example involves the synthesis of Fe/Co bimetallic frameworks, where the terephthalate linker bridges μ₃-oxo Fe₃O clusters and Co²⁺ paddlewheel nodes. These materials exhibit 15-fold higher oxygen evolution reaction (OER) activity compared to monometallic analogues, attributed to synergistic metal-ligand charge transfer [5]. Challenges include:

  • Metal-Linker Affinity Matching: Hard acids (e.g., Zr⁴⁺) preferentially bind carboxylate oxygens, while soft acids (e.g., Cu²⁺) favor nitrogen donors. The absence of N-donors in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid necessitates pH control (pH 3–5) to prioritize carboxylate-metal coordination [5].
  • Crystallization Kinetics: Staged metal addition (e.g., introducing Zr⁴⁺ before Cu²⁺) prevents competitive coordination, enabling ordered heterometallic architectures [6].

Post-Synthetic Modification Techniques for Functionalization

Post-synthetic modification (PSM) expands the functionality of MOFs constructed from 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid without altering their core architecture. Two predominant strategies have been validated:

  • Coordination Modulation: Exposing activated MOFs to solutions of functional carboxylic acids (e.g., 2-aminoterephthalic acid) results in ligand exchange at unsaturated metal sites. For Zr-based frameworks, this occurs selectively at the equatorial positions of Zr₆ clusters, preserving crystallinity while introducing NH₂ or SH groups for gas adsorption tuning [6].
  • Sequential Linker Installation (SLI): Starting with a parent MOF containing labile linkers (e.g., imine bonds), the terephthalate derivative is installed via solvent-assisted ligand exchange. This approach produced PCN-16X variants with mesoporous channels (3.8 nm diameter) while maintaining BET surface areas >1,800 m²/g [6].

Critical considerations for PSM include:

  • Solvent Compatibility: Anhydrous methanol or ethanol minimizes framework hydrolysis during ligand exchange [6].
  • Linker Size Matching: Installed linkers must align with the parent MOF’s pore aperture (typically <1.2 nm for UiO-66 derivatives) [6].

XLogP3

3.3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

Dates

Modify: 2023-08-19
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem

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